5-bromo-2,3-dihydro-1H-inden-2-amine
Overview
Description
“5-bromo-2,3-dihydro-1H-inden-2-amine” is a chemical compound with the CAS Number: 73536-88-6. It has a molecular weight of 212.09 and its IUPAC name is 5-bromo-2,3-dihydro-1H-inden-2-ylamine . The physical form of this compound is a white to yellow liquid .
Physical and Chemical Properties Analysis
“this compound” is a white to yellow liquid . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 212.09 .Scientific Research Applications
Catalysis and Amination
- 5-Bromo-2,3-dihydro-1H-inden-2-amine is used in selective amination reactions catalyzed by palladium complexes. This process predominantly yields aminopyridine products with high efficiency and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003).
Synthesis of Heterocycles
- It is utilized in the synthesis of various heterocyclic compounds, such as 1H-benzothieno[2,3-c]pyrroles and aminomethylbenzo[b]thiophens. This involves condensation reactions with different amines (Chapman, Clarke, Ewing, & Saraf, 1968).
Building Block in Organic Synthesis
- It serves as a building block in organic synthesis, where its reactions with primary amines lead to the formation of aza-heterocycles. This compound demonstrates versatility in synthetic chemistry (Westerlund, Gras, & Carlson, 2001).
Synthesis of Functionalized Pyrroles
- The compound is key in synthesizing functionalized pyrroles, especially in reactions with primary aliphatic amines, leading to the creation of diverse chemical structures (Zanatta, Zachow, Mittersteiner, Aquino, Bonacorso, & Martins, 2021).
Development of Efficient Synthesis Methods
- It is also important in developing efficient and economical synthesis methods for various chemical compounds, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (Prashad, Hu, Har, Repič, Blacklock, & Lohse, 2006).
Investigation of Binding Affinities
- Research has been conducted to explore how structural modifications in compounds like this compound affect their binding affinities to biological receptors, such as σ1 and σ2 receptors (Fan, Lever, & Lever, 2011).
Environmental Friendly Synthesis
- The compound has been used in environmentally friendly methods to synthesize highly functionalized chemical structures, highlighting its role in green chemistry (Aquino, Leonel, Gariboti, Frizzo, Martins, Bonacorso, & Zanatta, 2015).
Safety and Hazards
The safety information available for “5-bromo-2,3-dihydro-1H-inden-2-amine” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The compound is labeled with the signal word “Warning” and the hazard statements H302, H315, H319, and H335 .
Mechanism of Action
Target of Action
This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Indole derivatives have been found to have diverse biological activities , suggesting that 5-bromo-2,3-dihydro-1H-inden-2-amine may also interact with multiple targets.
Mode of Action
Based on its structural similarity to other indole derivatives, it is plausible that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer activities . Therefore, it is possible that this compound may have similar effects.
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-inden-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAVYCTUVYJSMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461613 | |
Record name | 5-BROMO-INDAN-2-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73536-88-6 | |
Record name | 5-BROMO-INDAN-2-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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